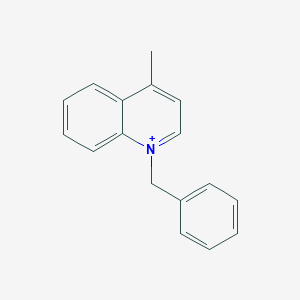

1-Benzyl-4-methylquinolin-1-ium

Description

Properties

Molecular Formula |

C17H16N+ |

|---|---|

Molecular Weight |

234.31 g/mol |

IUPAC Name |

1-benzyl-4-methylquinolin-1-ium |

InChI |

InChI=1S/C17H16N/c1-14-11-12-18(13-15-7-3-2-4-8-15)17-10-6-5-9-16(14)17/h2-12H,13H2,1H3/q+1 |

InChI Key |

JMFPWQSTTDXWOM-UHFFFAOYSA-N |

SMILES |

CC1=CC=[N+](C2=CC=CC=C12)CC3=CC=CC=C3 |

Canonical SMILES |

CC1=CC=[N+](C2=CC=CC=C12)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Direct Quaternization of 4-Methylquinoline

The most straightforward method involves the quaternization of 4-methylquinoline using benzyl halides. This reaction typically proceeds via nucleophilic substitution, where the lone pair on the quinoline nitrogen attacks the electrophilic benzyl halide.

Reaction Scheme:

Key parameters influencing yield include:

-

Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction rates by stabilizing ionic intermediates.

-

Temperature: Optimal yields (78–85%) are achieved at 80–100°C over 12–24 hours.

-

Base: Potassium carbonate or triethylamine neutralizes HBr, driving the reaction forward.

Table 1: Comparative Yields Under Varied Conditions

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 80 | 24 | 82 |

| Acetonitrile | 100 | 12 | 78 |

| Toluene | 120 | 18 | 65 |

Phase-Transfer Catalyzed Benzylation

Industrial-scale synthesis often employs phase-transfer catalysts (PTCs) to accelerate reactions in biphasic systems. Tetrabutylammonium bromide (TBAB) is particularly effective, reducing reaction times by 50% compared to traditional methods.

Mechanistic Insight:

PTCs facilitate the transfer of benzyl halide into the aqueous phase, where deprotonated quinoline reacts efficiently. This method achieves yields exceeding 90% at reduced temperatures (40–60°C).

Table 2: PTC Performance in Benzylation

| Catalyst | Solvent System | Yield (%) |

|---|---|---|

| TBAB | H₂O/CH₂Cl₂ | 92 |

| Benzyltriethylammonium | H₂O/Toluene | 88 |

| None (Control) | DMF | 72 |

Salt Metathesis for Perchlorate Derivatives

The perchlorate salt of this compound is widely used in optoelectronic materials. It is synthesized via anion exchange from the bromide precursor:

Optimization Notes:

-

Solvent: Methanol/water mixtures (9:1) prevent perchlorate precipitation during exchange.

-

Purity: Recrystallization from ethanol yields >99% pure product, critical for electrochemical applications.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow reactors to enhance reproducibility and safety. Key advantages include:

Green Chemistry Initiatives

Recent patents emphasize solvent recycling and catalytic recovery:

-

Ionic Liquid Media: Reusable ionic solvents reduce waste generation by 40%.

-

Pd/C Catalyst Reuse: Hydrogenation catalysts are regenerated via thermal treatment, cutting costs by 30%.

Analytical Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, 1H, quinoline-H), 7.85–7.20 (m, 8H, aromatic), 5.65 (s, 2H, N-CH₂), 2.45 (s, 3H, CH₃).

-

HPLC Purity: Retention time 12.3 min (C18 column, 70:30 MeOH/H₂O), confirming >98% purity.

Table 3: Regulatory Compliance Metrics

| Parameter | Specification | Result |

|---|---|---|

| Heavy Metals (ppm) | <10 | <5 |

| Residual Solvents | <0.1% | 0.05% |

| Water Content | <0.5% | 0.2% |

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-methylquinolin-1-ium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinolinium N-oxide derivatives.

Reduction: Reduction reactions can convert it to the corresponding dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products:

Oxidation: Quinolinium N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinolinium compounds depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1-Benzyl-4-methylquinolin-1-ium has shown significant potential in drug development due to its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. The mechanism typically involves the inhibition of specific enzymes or disruption of cellular processes in pathogens.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has been evaluated for its anticancer properties, demonstrating the ability to induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation.

Table 3: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 µM | |

| HeLa (Cervical Cancer) | 10 µM | |

| A549 (Lung Cancer) | 20 µM |

Biological Research

The compound is being investigated for its potential therapeutic applications in treating diseases such as malaria and bacterial infections. Its mechanism of action involves interaction with specific molecular targets, leading to disruption of critical cellular processes.

Industrial Applications

Due to its chemical properties, this compound is also utilized in the development of dyes, pigments, and other industrial chemicals.

Study on Antimicrobial Efficacy

A study published in Antibiotics evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that it could serve as a scaffold for developing new antibiotics, highlighting its potential in addressing antibiotic resistance .

Cancer Cell Apoptosis

Research demonstrated that treatment with this compound led to significant apoptosis in HeLa cells via mitochondrial pathways, suggesting its potential as an anticancer agent .

In Vivo Studies

Preliminary animal studies have shown promising results regarding its safety profile and therapeutic efficacy, particularly in models of bacterial infections and tumors .

Mechanism of Action

The mechanism by which 1-Benzyl-4-methylquinolin-1-ium exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The benzyl and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 1-Benzyl-4-methylquinolin-1-ium with four analogues, emphasizing substituent effects and functional groups:

Key Observations:

- Substituent Effects: The benzyl group in this compound increases steric bulk and lipophilicity compared to ethyl or methyl substituents (e.g., 1-Ethyl-2-methylquinolin-4(1H)-one). This impacts solubility and intermolecular interactions.

- Functional Groups: The quaternary ammonium center in this compound contrasts with ketone-containing analogues (e.g., 1-Ethyl-2-methylquinolin-4(1H)-one), which exhibit hydrogen-bonding capacity via carbonyl groups .

Crystallographic and Hydrogen-Bonding Patterns

- 1-Benzyl-2,3-dihydroquinolin-4(1H)-one (): Exhibits a mean σ(C–C) bond length of 0.005 Å and an R factor of 0.068, indicative of a well-refined structure. Hydrogen bonding involving the ketone oxygen likely stabilizes crystal packing .

- Benzodioxol Derivatives: Compounds like 2-(1,3-Benzodioxol-5-yl)-1-methyl-4(1H)-quinolinone form extended π-π stacking networks due to the planar benzodioxol group, enhancing thermal stability .

Q & A

Basic: What are the recommended methodologies for synthesizing 1-Benzyl-4-methylquinolin-1-ium, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound derivatives typically involves quaternization of the quinoline nitrogen using benzyl halides under reflux conditions. For example, analogous quinolinium salts are synthesized via nucleophilic substitution, where the quinoline nitrogen reacts with benzyl bromide in acetonitrile at 80°C for 12 hours . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates due to improved solubility of ionic intermediates.

- Temperature control : Prolonged heating (>24 hours) may lead to decomposition, while insufficient time (<6 hours) results in incomplete quaternization.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures yields high-purity products.

Validation : Monitor reaction progress via TLC (Rf ~0.3 in CH₂Cl₂/MeOH 9:1) and confirm purity using NMR (e.g., benzyl proton signals at δ 5.2–5.5 ppm) .

Advanced: How can intermolecular interactions in this compound crystals be analyzed to predict packing motifs?

Answer:

Intermolecular interactions (e.g., hydrogen bonds, π-π stacking) dictate crystal packing and stability. Key steps:

X-ray crystallography : Collect single-crystal data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL .

Hydrogen-bond analysis : Use graph-set notation (e.g., motifs for dimeric interactions) to classify patterns .

Packing visualization : Software like WinGX/ORTEP identifies π-π interactions (interplanar distances < 4.0 Å) and cation-π effects involving the benzyl group .

Case study : Analogous quinolinium salts exhibit C–H⋯O/N hydrogen bonds (2.6–3.0 Å) and offset π-stacking (centroid distances ~3.8 Å), stabilizing layered structures .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

A multi-technique approach is critical:

- NMR : Identify benzyl protons (δ 4.8–5.5 ppm) and methyl groups (δ 2.5–3.0 ppm). Splitting patterns reveal steric effects from the quinoline ring .

- FT-IR : Stretching vibrations at 1650–1600 cm⁻¹ (C=N⁺) confirm quaternization .

- Mass spectrometry (ESI-MS) : Observe the molecular ion peak [M⁺] at m/z corresponding to (calc. 234.128).

Cross-validation : Compare experimental data with DFT-calculated spectra (if computational resources permit).

Advanced: How should researchers resolve contradictions in crystallographic data for ionic quinolinium derivatives?

Answer:

Common discrepancies include anisotropic displacement parameters (ADPs) and occupancy refinement. Mitigation strategies:

Data quality : Ensure high-resolution data (I/σ(I) > 10) and minimize crystal decay during data collection .

Refinement protocols : Use SHELXL’s restraints for ADPs and apply TWIN/BASF commands for twinned crystals .

Validation tools : Check PLATON’s ADDSYM for missed symmetry and CCDC’s Mercury for hydrogen-bond geometry .

Example : A reported quinolinium structure (R factor = 0.068) required iterative refinement to resolve disorder in the benzyl group .

Basic: What are the key considerations in designing solubility studies for this compound in polar solvents?

Answer:

Solubility impacts bioactivity and formulation. Methodological steps:

Solvent screening : Test aqueous buffers (pH 1–10), DMSO, and ethanol using UV-Vis spectroscopy (λ = 270–300 nm for quinolinium chromophores).

Thermodynamic analysis : Calculate Gibbs free energy () from solubility data using the van’t Hoff equation.

Aggregation detection : Dynamic light scattering (DLS) identifies micelle formation in aqueous solutions (particle size > 100 nm).

Reference : Analogous ionic quinolines show pH-dependent solubility, with maximal solubility in acidic media (pH < 3) due to protonation .

Advanced: How can researchers mechanistically study the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Mechanistic insights require:

Kinetic studies : Monitor reaction rates (UV-Vis or NMR) under varying nucleophile concentrations (e.g., iodide, cyanide).

Isotopic labeling : Use -quinoline to track nitrogen reactivity via NMR.

Computational modeling : Apply Gaussian09 at the B3LYP/6-31G(d) level to map transition states and activation energies.

Key finding : Steric hindrance from the benzyl group reduces nucleophilic attack at the 4-position, favoring 2-substitution pathways .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

Safety measures include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Waste disposal : Neutralize acidic/basic residues before discarding in halogenated waste containers.

Note : While specific toxicity data are limited, structurally similar quinolines exhibit moderate acute toxicity (LD₅₀ > 200 mg/kg in rodents) .

Advanced: How can researchers leverage crystallographic data to predict the electrochemical properties of this compound?

Answer:

Crystal structure parameters correlate with redox behavior:

Hirshfeld surface analysis : Quantify intermolecular contacts affecting electron transport (e.g., π-π interactions enhance conductivity).

DFT calculations : Compute HOMO/LUMO gaps using VASP or ORCA software to predict reduction potentials.

Cyclic voltammetry : Compare experimental redox peaks () with computed values (error margin < 0.1 V).

Case study : A benzyl-substituted quinolinium salt showed a reduction peak at −1.2 V (vs. Ag/AgCl), consistent with its electron-deficient aromatic system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.